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Compound of Interest

Compound Name: (5-Methylmorpholin-2-yl)methanol

CAS No.: 1394040-71-1

Cat. No.: B1433109 Get Quote

Executive Summary
The structural validation of (5-Methylmorpholin-2-yl)methanol (CAS: 2307735-86-8) presents

a specific stereochemical challenge common in heterocyclic drug design. Unlike simple

piperidines, the morpholine core introduces electronic asymmetry (O vs. N) and two chiral

centers at C2 and C5.[1]

Synthetic routes often yield diastereomeric mixtures.[1][2] Distinguishing the thermodynamically

preferred isomer (typically diequatorial) from the kinetic impurity requires precise NMR

interpretation.[1][2] This guide provides a cross-referencing framework to validate your product

against theoretical models and literature standards, focusing on the diagnostic coupling

constants (

-values) of the methine protons.

Structural Dynamics & Stereochemistry
Before analyzing spectra, one must understand the conformational landscape.[1][2] The

morpholine ring predominantly exists in a chair conformation.[1][2]

The Challenge: The relationship between the C2-hydroxymethyl and C5-methyl groups

constitutes a 1,4-substitution pattern (relative to ring atoms).[2]
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Isomer A (Diequatorial): Both substituents occupy equatorial positions.[1][2] This locks the

methine protons (H2 and H5) into axial orientations.[1][2] This is generally the trans isomer in

1,4-systems but nomenclature depends on Cahn-Ingold-Prelog (CIP) priorities.

Isomer B (Axial-Equatorial): One substituent is forced axial.[1][2] This is energetically less

favorable but often present in crude reaction mixtures.[1][2]

Visualization: Stereochemical Logic
The following diagram illustrates the decision logic for assigning stereochemistry based on

NMR observables.
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Caption: Logic flow for distinguishing morpholine diastereomers via scalar coupling analysis.

Comparative Protocol (Methodology)
To cross-reference your data effectively, you must eliminate solvent-induced ambiguities.[1][2]

Sample Preparation[1][3]
Solvent Selection:

Preferred:DMSO-d6.[1][2][3][4] It slows proton exchange, allowing observation of the

hydroxyl proton (-OH) and preventing amine proton broadening.

Alternative:CDCl3.[1][2][4][5] Good for resolution, but -OH and -NH signals may broaden

or disappear due to exchange.[1][2]

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause aggregation-

induced shifts.[1][2]

Data Acquisition Parameters
Frequency: Minimum 400 MHz (600 MHz preferred for resolving H2/H5 multiplets).

Scans: 16–64 scans for 1H; 1000+ for 13C.

Temperature: 298 K (Standardize to match literature).

Data Analysis & Cross-Referencing
Compare your experimental values against the following diagnostic criteria.

Diagnostic Signals (1H NMR)
The table below highlights the "fingerprint" regions.[1][2] Do not rely solely on chemical shift (

); rely on splitting patterns.
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Proton Assignment
Approx. Shift (

, DMSO-d6)
Multiplicity

Coupling Constant
(

) Logic

H2 (Methine) 3.3 – 3.6 ppm dddd (complex)

Critical: If

Hz, H2 is Axial

(Substituent is Eq).[1]

[2]

H5 (Methine) 2.6 – 2.9 ppm Multiples

Critical: If

Hz, H5 is Axial

(Substituent is Eq).[1]

[2]

-CH3 (Methyl) 0.9 – 1.1 ppm Doublet
Hz.[1][2] Shift

confirms position at

C5.[1][2]

-CH2-OH 3.2 – 3.5 ppm Multiplet

Diastereotopic

protons.[1][2] Look for

ABX system.

-OH (Hydroxyl) 4.5 – 4.8 ppm Triplet

Visible in DMSO;

confirms primary

alcohol.[1][2]

The "Gold Standard" Check: The -Value Test
To confirm you have the stable isomer (Diequatorial):

Locate the signal for H2.[1][2]

It should appear as a broad multiplet or a doublet of triplets.

Measure the width at half-height (

) or the largest splitting.
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Observed > 10 Hz: Indicates an axial-axial coupling with neighboring H3 protons.[1][2]

Conclusion: H2 is Axial

Hydroxymethyl group is Equatorial.[1][2]

Observed < 5 Hz: Indicates equatorial-axial/equatorial couplings only.[1][2] Conclusion: H2

is Equatorial

Hydroxymethyl group is Axial (Less stable).[1][2]

Troubleshooting & Impurities
Common discrepancies between your data and literature often stem from trace impurities.[1][2]

Solvent Residuals (Reference Calibration)
Ensure your referencing is correct using the values from Fulmer et al. [1]:

DMSO-d6: Residual peak at 2.50 ppm (quintet).[1][2] Water at 3.33 ppm.[1][2]

CDCl3: Residual peak at 7.26 ppm (singlet).[1][2] Water at 1.56 ppm.[1][2]

Common Synthetic Impurities[1][2]
Triethylamine (TEA): Quartet at ~2.4 ppm, Triplet at ~1.0 ppm.[1]

Dichloromethane (DCM): Singlet at 5.76 ppm (DMSO) or 5.30 ppm (CDCl3).[1][2]

Rotamers: If peaks appear doubled but sharp, check for restricted rotation (rare in simple

morpholines) or protonation states (salt vs. free base).[1]

Experimental Workflow
Follow this self-validating workflow to ensure data integrity.
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Caption: Step-by-step experimental workflow for NMR validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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